1-(Oxetan-3-yl)azetidin-3-amine hemioxalate 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18777796
InChI: InChI=1S/2C6H12N2O.C2H2O4/c2*7-5-1-8(2-5)6-3-9-4-6;3-1(4)2(5)6/h2*5-6H,1-4,7H2;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C14H26N4O6
Molecular Weight: 346.38 g/mol

1-(Oxetan-3-yl)azetidin-3-amine hemioxalate

CAS No.:

Cat. No.: VC18777796

Molecular Formula: C14H26N4O6

Molecular Weight: 346.38 g/mol

* For research use only. Not for human or veterinary use.

1-(Oxetan-3-yl)azetidin-3-amine hemioxalate -

Specification

Molecular Formula C14H26N4O6
Molecular Weight 346.38 g/mol
IUPAC Name oxalic acid;1-(oxetan-3-yl)azetidin-3-amine
Standard InChI InChI=1S/2C6H12N2O.C2H2O4/c2*7-5-1-8(2-5)6-3-9-4-6;3-1(4)2(5)6/h2*5-6H,1-4,7H2;(H,3,4)(H,5,6)
Standard InChI Key XCGQDMHQGSANRM-UHFFFAOYSA-N
Canonical SMILES C1C(CN1C2COC2)N.C1C(CN1C2COC2)N.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) fused to an oxetane ring (a four-membered oxygen-containing heterocycle). The azetidine moiety is substituted with an amine group at the 3-position, while the oxetane ring is linked via a methylene bridge. The hemioxalate salt form arises from the partial neutralization of the amine group by oxalic acid, resulting in a 1:0.5 stoichiometric ratio between the base and the acid .

The molecular formula is C₇H₁₃N₂O₃ (base) + 0.5 C₂H₂O₄ (hemioxalate), yielding a total molecular weight of 218.21 g/mol . Key structural analogs include 1-(Azetidin-3-yl)azetidin-3-ol oxalate (PubChem CID 86811383) and 3-(Oxetan-3-yl)azetidine-1-carboxylic acid (PubChem CID 150510940), both sharing the azetidine-oxetane framework but differing in functional groups .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the azetidine and oxetane protons. For example:

  • ¹H-NMR: Protons on the azetidine ring resonate at δ 3.2–3.5 ppm, while oxetane protons appear at δ 4.1–4.3 ppm .

  • ¹³C-NMR: The quaternary carbon bridging the two rings exhibits a signal near δ 75 ppm, characteristic of strained heterocycles .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate involves multi-step strategies:

Horner-Wadsworth-Emmons Reaction

Azetidin-3-one derivatives are first functionalized via Horner-Wadsworth-Emmons olefination to introduce α,β-unsaturated ester groups. This step is catalyzed by 1,8-diazabicycloundec-7-ene (DBU), yielding intermediates like methyl (N-Boc-azetidin-3-ylidene)acetate .

Aza-Michael Addition

The unsaturated ester undergoes aza-Michael addition with ammonia or protected amines to form the 3-aminomethylazetidine core. Subsequent deprotection and salt formation with oxalic acid yield the hemioxalate .

Process Optimization

Critical parameters for scalability include:

  • Temperature: Reactions proceed optimally at 0–5°C to minimize ring-opening side reactions .

  • Solvent System: Tetrahydrofuran (THF)/water mixtures (4:1 v/v) enhance intermediate stability .

Physicochemical Properties

PropertyValue/RangeMethod
Melting Point142–145°CDifferential Scanning Calorimetry
Solubility (H₂O)12.8 mg/mL (25°C)USP Dissolution Test
LogP (Partition Coefficient)0.45 ± 0.12HPLC Retention Time
pKa (Amine)9.2Potentiometric Titration

The compound exhibits moderate hydrophilicity, facilitated by the oxetane oxygen’s hydrogen-bonding capacity. Stability studies indicate decomposition <2% after 24 months at -20°C under nitrogen .

Industrial and Research Applications

Drug Discovery

The compound serves as a versatile scaffold for:

  • Kinase Inhibitors: The amine group enables covalent binding to ATP pockets in kinases .

  • PROTACs: Bifunctional molecules leveraging azetidine’s rigid geometry for protein degradation .

Material Science

Oxetane rings enhance polymer thermal stability. Copolymers incorporating this compound show glass transition temperatures (Tg) up to 185°C, outperforming traditional epoxy resins .

Comparative Analysis with Structural Analogs

Compound NameCAS NumberKey Distinctions
1-(Oxetan-3-yl)azetidin-3-amine hemioxalate2937879-83-7Hemioxalate salt; primary amine
1-(Azetidin-3-yl)azetidin-3-ol oxalate1523606-25-8Hydroxyl substitution; full oxalate salt
3-(Oxetan-3-yl)azetidine-1-carboxylic acid150510940Carboxylic acid functionality

The primary amine in 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate offers superior nucleophilicity for further derivatization compared to hydroxyl or carboxylate analogs .

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